2'-Deoxytubercidin
Overview
Description
2’-Deoxytubercidin is an N-glycosylpyrrolopyrimidine, a type of deoxyribonucleoside . It is a tubercidin in which the hydroxy group at position 2 of the ribose moiety has been replaced by a hydrogen .
Synthesis Analysis
The synthesis of 2’-deoxytubercidin involves a novel direct stereospecific sodium salt glycosylation procedure . This process involves the reaction of 3,5-di-O-(p-tolyl)-α-d-pentafuranosylchloride and 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethyliden)-α-d-ribofuranosylchloride with the halopurine under Michael conditions .Molecular Structure Analysis
The 2’-Deoxytubercidin molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) .Chemical Reactions Analysis
N-glycosides are generated when a sugar component is attached to an aglycon, through a nitrogen atom, establishing as a result a C–N–C linkage. Nucleosides are among the most relevant N-glycosides since they are essential components of DNA, RNA, cofactors, and a variety of antiviral and antineoplastic drugs .Scientific Research Applications
Mismatch Discrimination in DNA Duplexes : 2'-Deoxytubercidin and its derivatives have been synthesized and used to study pH-dependent mismatch discrimination in oligonucleotide duplexes. These studies reveal how 7-halogenated and 7-deazaadenine nucleosides influence DNA stability and base pairing, especially in response to pH changes, which is crucial for understanding DNA replication and mutation processes (Peng, Li, & Seela, 2006).
Antitumor Activity : Various 2'-deoxytubercidin derivatives have shown significant activity against tumor cell lines. This includes 7-iodo-2'-deoxytubercidin, which stands out for its effectiveness against several tumor types. These findings suggest potential applications in cancer therapy (Seela, Zulauf, & Chen, 2000).
Renal Transport Studies : Research has explored the renal handling of 2'-deoxytubercidin in mice, providing insights into the secretion and reabsorption of purine nucleosides and their analogs in the kidneys. This has implications for understanding drug excretion and toxicity (Kuttesch, Robins, & Nelson, 1982).
DNA Enzyme Interaction Studies : Studies involving oligonucleotides containing 2'-deoxytubercidin have been conducted to understand its impact on DNA cleavage by enzymes like EcoRI. These findings are significant for biotechnology and genetic engineering (Seela & Kehne, 1987).
Furanoside-Pyranoside Isomerization : Research on 2'-deoxytubercidin has also covered its isomerization under acidic conditions, contributing to our understanding of nucleoside chemistry, particularly regarding the stability and reactivity of nucleoside structures (Seela, Menkhoff, & Behrendt, 1986).
Solid-State Structure Analysis : The structure of 7-iodo-2'-deoxytubercidin in solid state and in solution has been analyzed, providing insights into the structural aspects of nucleosides which are essential for designing drugs and understanding their interactions at the molecular level (Seela, Zulauf, Rosemeyer, & Reuter, 1996).
properties
IUPAC Name |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSNUNKSPLDTO-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxytubercidin | |
CAS RN |
60129-59-1 | |
Record name | 7-Deaza-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60129-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxytubercidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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